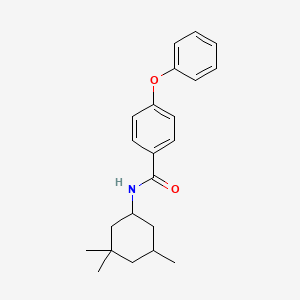![molecular formula C22H18N4O5 B11505005 N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B11505005.png)
N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide is a complex organic compound that features a nitropyridine moiety linked to a phenyl group through an ether bond, and further connected to a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide typically involves multiple steps:
Formation of the nitropyridine intermediate: This can be achieved by nitration of 4,6-dimethyl-2-pyridone followed by cyanation.
Etherification: The nitropyridine intermediate is then reacted with 3-hydroxyphenyl ether under basic conditions to form the ether linkage.
Amidation: Finally, the resulting compound is subjected to amidation with 2-methoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Reduction of the nitro group: 3-amino-4,6-dimethyl-2-pyridone derivative.
Reduction of the cyano group: 3-amino-4,6-dimethyl-5-nitropyridine derivative.
Substitution of the methoxy group: Various substituted benzamides.
Scientific Research Applications
N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving nitropyridine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyano and methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-hydroxybenzamide: The hydroxyl group instead of the methoxy group may alter its solubility and interaction with biological targets.
Uniqueness
N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide is unique due to the presence of both nitro and cyano groups, which provide a combination of electronic effects that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C22H18N4O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[3-(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxyphenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H18N4O5/c1-13-18(12-23)22(24-14(2)20(13)26(28)29)31-16-8-6-7-15(11-16)25-21(27)17-9-4-5-10-19(17)30-3/h4-11H,1-3H3,(H,25,27) |
InChI Key |
CGKIETLSLLASKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11504928.png)
![N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11504935.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11504952.png)
![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11504960.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11504967.png)
![3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone](/img/structure/B11504973.png)
![7-[chloro(difluoro)methyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11504977.png)
![N-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11504983.png)
![4-{(E)-2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2-ol](/img/structure/B11504995.png)
![12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11505000.png)


![N-[4-[1-(4-cyano-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-yl]-acetamide](/img/structure/B11505010.png)
![Ethanone, 1-[1-(4-methoxy-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-](/img/structure/B11505011.png)
